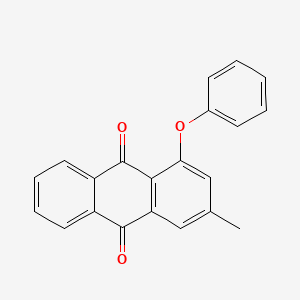
3-Methyl-1-phenoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a phenoxy group at the 1-position and a methyl group at the 3-position on the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .
Métodos De Preparación
The synthesis of 3-Methyl-1-phenoxyanthracene-9,10-dione typically involves the functionalization of anthracene-9,10-dione. One common synthetic route includes the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst to introduce the 9,10-dione functionality.
Industrial production methods for anthracene derivatives often involve large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
3-Methyl-1-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to anthracene or its partially reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The phenoxy and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce hydroanthracenes .
Aplicaciones Científicas De Investigación
3-Methyl-1-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between polycyclic aromatic hydrocarbons and biological macromolecules.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenoxyanthracene-9,10-dione involves its interaction with molecular targets through various pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
3-Methyl-1-phenoxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence and is used in photophysical studies.
1-Phenoxyanthracene-9,10-dione: Similar to this compound but lacks the methyl group, affecting its reactivity and photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and photophysical behavior, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
926926-20-7 |
|---|---|
Fórmula molecular |
C21H14O3 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
3-methyl-1-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14O3/c1-13-11-17-19(18(12-13)24-14-7-3-2-4-8-14)21(23)16-10-6-5-9-15(16)20(17)22/h2-12H,1H3 |
Clave InChI |
PWTUUHVJFWBTCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


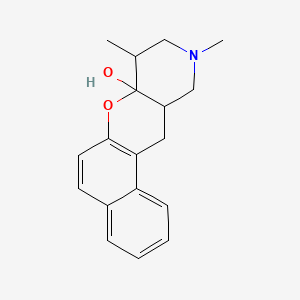

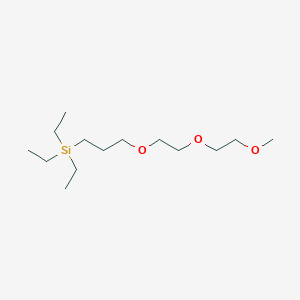
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
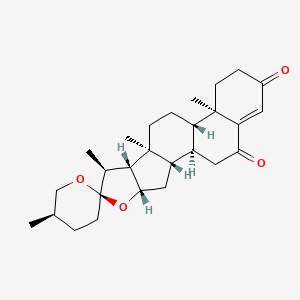
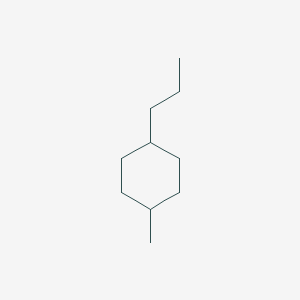

![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)


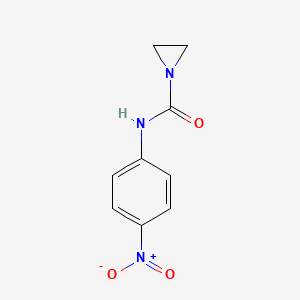
![2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone](/img/structure/B14165598.png)
![3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14165619.png)
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)
